molecular formula C64H132ClN B15184626 Tetracetylammonium chloride CAS No. 52132-54-4

Tetracetylammonium chloride

Cat. No.: B15184626
CAS No.: 52132-54-4
M. Wt: 951.2 g/mol
InChI Key: JKZWMKUGHZJQPD-UHFFFAOYSA-M
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Description

Tetracetylammonium chloride is a quaternary ammonium compound with the chemical formula [N(CH3CO)4]+Cl−. It is a hygroscopic, colorless, crystalline solid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracetylammonium chloride can be synthesized through the alkylation of triacetylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

N(CH3CO)3+CH3COCl[N(CH3CO)4]+ClN(CH3CO)3 + CH3COCl \rightarrow [N(CH3CO)4]+Cl− N(CH3CO)3+CH3COCl→[N(CH3CO)4]+Cl−

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in reactors with precise temperature and pressure controls to optimize the yield and minimize by-products. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Tetracetylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce tetraacetylammonium hydroxide.

Scientific Research Applications

Tetracetylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It can be used to study ion transport mechanisms in biological membranes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetracetylammonium chloride involves its interaction with molecular targets such as ion channels and receptors. It can block potassium channels, thereby affecting ion transport across cell membranes. This property makes it useful in studying the physiological and pharmacological effects of ion channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium chloride: Similar in structure but with ethyl groups instead of acetyl groups.

    Tetramethylammonium chloride: Contains methyl groups instead of acetyl groups.

    Tetra-n-butylammonium chloride: Contains butyl groups instead of acetyl groups.

Uniqueness

Tetracetylammonium chloride is unique due to its acetyl groups, which impart different chemical and physical properties compared to other quaternary ammonium compounds. Its ability to form stable complexes and its specific interactions with biological targets make it distinct in its applications.

Properties

CAS No.

52132-54-4

Molecular Formula

C64H132ClN

Molecular Weight

951.2 g/mol

IUPAC Name

tetrahexadecylazanium;chloride

InChI

InChI=1S/C64H132N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1

InChI Key

JKZWMKUGHZJQPD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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